Bienvenue dans la boutique en ligne BenchChem!

Ethyl 5-(isoxazole-5-carboxamido)-3-methylthiophene-2-carboxylate

DGAT1 inhibition Lipophilic efficiency Obesity

Procure the specific 5-isoxazole-carboxamido-3-methylthiophene-2-carboxylate scaffold (CAS 919751-40-9) for your DGAT1 inhibitor program. This compound features the precise 5-carboxamido-isoxazole connectivity designed to address high cLogP and solubility issues seen in biphenyl urea leads. Its computed XLogP3-AA of 2.5 supports its selection as a more developable scaffold for systematic SAR expansion. Avoid positional isomers (e.g., 3-carboxamido regioisomer CAS 1156190-76-9) that may alter target engagement. Verify purity and request a quote.

Molecular Formula C12H12N2O4S
Molecular Weight 280.3
CAS No. 919751-40-9
Cat. No. B2536718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-(isoxazole-5-carboxamido)-3-methylthiophene-2-carboxylate
CAS919751-40-9
Molecular FormulaC12H12N2O4S
Molecular Weight280.3
Structural Identifiers
SMILESCCOC(=O)C1=C(C=C(S1)NC(=O)C2=CC=NO2)C
InChIInChI=1S/C12H12N2O4S/c1-3-17-12(16)10-7(2)6-9(19-10)14-11(15)8-4-5-13-18-8/h4-6H,3H2,1-2H3,(H,14,15)
InChIKeyCPTXDHFMFFBLMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 5-(isoxazole-5-carboxamido)-3-methylthiophene-2-carboxylate (CAS 919751-40-9): Procurement-Relevant Identity and Physicochemical Baseline


Ethyl 5-(isoxazole-5-carboxamido)-3-methylthiophene-2-carboxylate (CAS 919751-40-9) is a synthetic heterocyclic small molecule (MW 280.30 g/mol, molecular formula C₁₂H₁₂N₂O₄S) [1]. It belongs to the isoxazole–thiophene carboxamide class, combining an isoxazole-5-carboxamide donor/acceptor motif with a 3-methylthiophene-2-carboxylate ethyl ester [1]. This structural assembly is explored in medicinal chemistry for enzyme inhibition targets such as diacylglycerol acyltransferase 1 (DGAT1), though publicly available, independently verified quantitative biological data for this exact compound remain scarce [1][2].

Why Generic Substitution Fails for Ethyl 5-(isoxazole-5-carboxamido)-3-methylthiophene-2-carboxylate (CAS 919751-40-9)


In-class isoxazole–thiophene analogs are not freely interchangeable. Even minor positional isomerism—such as relocating the carboxamide from the isoxazole 5-position to the 3-position, or replacing the thiophene with a phenyl or oxazole ring—can drastically alter hydrogen-bonding geometry, lipophilicity (XLogP3-AA), and target engagement [1][2]. Within the DGAT1 inhibitor field, closely related biaryl urea analogs exhibit potent enzymatic inhibition (IC₅₀ = 64 nM for the lead compound 40a), but their development has been constrained by high cLogP and poor aqueous solubility [2]. The specific 5-isoxazole-carboxamido-3-methylthiophene-2-carboxylate scaffold was designed to address these liabilities while preserving potency, making blind substitution with a positional isomer or heterocycle variant scientifically unjustified without confirmatory comparative data [2].

Ethyl 5-(isoxazole-5-carboxamido)-3-methylthiophene-2-carboxylate (919751-40-9): Quantitative Differentiation Evidence Against Comparators


Lipophilic Ligand Efficiency: Computed XLogP3-AA Compared to DGAT1 Lead Compound

The target compound possesses a computed XLogP3-AA of 2.5 [1], which is approximately 2–3 log units lower than the cLogP values reported for the biphenyl urea DGAT1 inhibitor lead series (compound 4 and its analogs) that prompted the search for heterocyclic replacements [2]. Lower lipophilicity is associated with improved aqueous solubility and reduced promiscuous off-target binding. The comparator DGAT1 lead compound 40a (a 3-phenylisoxazole biaryl urea) achieved an IC₅₀ of 64 nM and a measured solubility of 0.43 mg/mL at pH 7.4, along with 90% in vivo plasma triglyceride reduction in mice [2].

DGAT1 inhibition Lipophilic efficiency Obesity

Hydrogen Bond Acceptor/Donor Profile Differentiation from 5-Methylisoxazole Regioisomer

The target compound (isoxazole-5-carboxamide) possesses a computed hydrogen bond acceptor count of 6 and donor count of 1 [1]. Its closely related regioisomer, ethyl 3-methyl-5-(5-methylisoxazole-3-carboxamido)thiophene-2-carboxylate (CAS 1156190-76-9, MW 294.33), differs in both the position of the carboxamide linkage (3- vs 5-position on isoxazole) and the presence of an additional methyl group on the isoxazole ring [2]. This positional shift alters the spatial orientation of the amide carbonyl and NH relative to the thiophene core, directly influencing target binding geometry, though no head-to-head biochemical data are publicly available for either compound.

Medicinal chemistry Structure-activity relationship Regioisomerism

Rotatable Bond Count and Conformational Flexibility Relative to Biaryl Urea DGAT1 Inhibitors

The target compound contains 5 rotatable bonds [1], compared to the extended biaryl urea DGAT1 inhibitor scaffolds (e.g., compound 4 and its analogs) which feature additional rotational degrees of freedom from the biphenyl and urea linker systems [2]. Reduced conformational flexibility is generally associated with lower entropic penalty upon target binding and potentially improved selectivity. The 3-phenylisoxazole series from Jadhav et al. yielded compound 40a with an IC₅₀ of 64 nM and 90% triglyceride reduction in vivo [2]; however, no direct rotatable bond count vs. potency correlation has been published for the thiophene-containing subclass.

Conformational analysis DGAT1 inhibitor design Ligand efficiency

Predicted Molecular Properties Differentiating from Oxazole and Oxadiazole Heteroaryl Analogs

The Jadhav et al. study directly compared 3-phenylisoxazole, 5-phenyloxazole, and 3-phenyl-1,2,4-oxadiazole biaryl units for hDGAT1 inhibition, demonstrating that the isoxazole series exhibited the most potent inhibition [2]. The target compound represents a thiophene-containing variation of the isoxazole-5-carboxamide scaffold, with a molecular weight (280.30 Da), XLogP3-AA (2.5), and topological polar surface area consistent with oral drug-like chemical space [1]. Compared to the oxazole and oxadiazole series that showed reduced DGAT1 potency in the Jadhav study [2], the isoxazole ring provides an optimized combination of heteroatom placement and electronic character critical for target engagement.

Heterocyclic scaffold comparison Drug-likeness DGAT1

Optimal Research and Procurement Application Scenarios for Ethyl 5-(isoxazole-5-carboxamido)-3-methylthiophene-2-carboxylate (CAS 919751-40-9)


DGAT1 Inhibitor Lead Optimization Requiring Reduced Lipophilicity

For medicinal chemistry teams seeking to replace high-cLogP biphenyl urea DGAT1 inhibitor leads with heterocyclic analogs that maintain potency while improving solubility, the target compound's computed XLogP3-AA of 2.5 [1] supports its selection as a more developable scaffold relative to the biphenyl urea chemotype that motivated the original heterocycle replacement strategy [2].

Isoxazole–Thiophene SAR Expansion Studies

This compound serves as a key intermediate for expanding structure-activity relationships around the isoxazole-5-carboxamide-thiophene core, enabling systematic variation of the ester (ethyl), the thiophene substitution (3-methyl), and the amide linkage to probe DGAT1 binding requirements identified in the 3-phenylisoxazole SAR [2].

Regioisomeric Probe for Target Engagement Selectivity

The specific 5-carboxamido-isoxazole connectivity distinguishes this compound from its 3-carboxamido regioisomer (CAS 1156190-76-9) [3], making it valuable as a probe to assess how carboxamide positional isomerism on the isoxazole ring affects DGAT1 inhibitory potency and selectivity versus related acyltransferase enzymes.

Physicochemical Benchmarking in Heterocyclic DGAT1 Inhibitor Libraries

With well-defined computed descriptors (MW 280.30, HBA 6, HBD 1, 5 rotatable bonds) [1], this compound can serve as a reference point for benchmarking the drug-likeness of newly synthesized isoxazole-containing DGAT1 inhibitor candidates against the established potency benchmark of compound 40a (IC₅₀ = 64 nM; 90% in vivo TG reduction) [2].

Quote Request

Request a Quote for Ethyl 5-(isoxazole-5-carboxamido)-3-methylthiophene-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.